![molecular formula C23H19F3N2O3 B3956329 3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3956329.png)
3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydroisoindole ring, a trifluoromethyl group, and a benzamide moiety, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoindole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The introduction of the trifluoromethyl group is often accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the coupling of the tetrahydroisoindole derivative with 2-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents can be involved in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: It may find applications in the development of new materials, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid: This compound shares a similar tetrahydroisoindole core but differs in the substituents attached to the core structure.
4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness
3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.
Propiedades
IUPAC Name |
3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c1-13-9-10-16-17(11-13)22(31)28(21(16)30)15-6-4-5-14(12-15)20(29)27-19-8-3-2-7-18(19)23(24,25)26/h2-9,12,16-17H,10-11H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCSTILUVXXYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


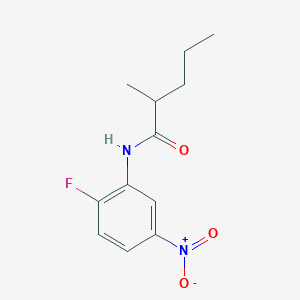
![2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B3956255.png)
![N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B3956272.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3956276.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B3956292.png)
![Methyl 2-[[5-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3956294.png)
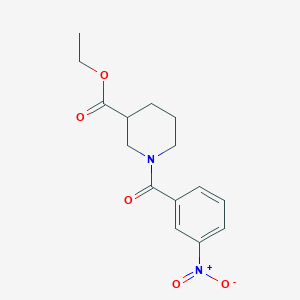
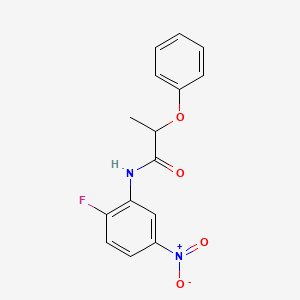
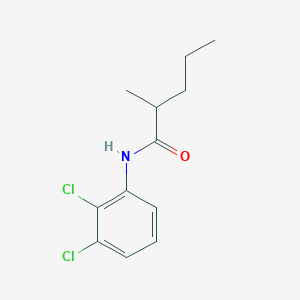

![2-butyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B3956326.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2,4-dichlorophenoxy)butanoyl]piperazine hydrochloride](/img/structure/B3956336.png)
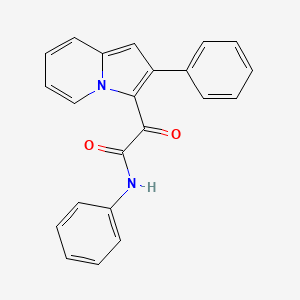
METHANONE](/img/structure/B3956344.png)
